molecular formula C11H15FOS B7993585 2-(Butoxymethyl)-4-fluorobenzenethiol CAS No. 1379348-34-1

2-(Butoxymethyl)-4-fluorobenzenethiol

Cat. No.: B7993585
CAS No.: 1379348-34-1
M. Wt: 214.30 g/mol
InChI Key: QXIDYXVDPSVAEM-UHFFFAOYSA-N
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Description

2-(Butoxymethyl)-4-fluorobenzenethiol is an organic compound with the molecular formula C11H15FO2S

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Butoxymethyl)-4-fluorobenzenethiol typically involves the reaction of 4-fluorothiophenol with n-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding thiol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine atom, forming new derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Amines, thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Butoxymethyl)-4-fluorobenzenethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Butoxymethyl)-4-fluorobenzenethiol involves its interaction with specific molecular targets. The fluorine atom and thiophenol group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    2-[(n-Butyloxy)methyl]-4-fluorobenzaldehyde: Similar in structure but with an aldehyde group instead of a thiophenol group.

    2-[(n-Butyloxy)methyl]-4-fluorophenylmagnesium bromide: A Grignard reagent used in organic synthesis.

Uniqueness: 2-(Butoxymethyl)-4-fluorobenzenethiol stands out due to its unique combination of a fluorine atom and a thiophenol group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(butoxymethyl)-4-fluorobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FOS/c1-2-3-6-13-8-9-7-10(12)4-5-11(9)14/h4-5,7,14H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIDYXVDPSVAEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=C(C=CC(=C1)F)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501274611
Record name Benzenethiol, 2-(butoxymethyl)-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501274611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379348-34-1
Record name Benzenethiol, 2-(butoxymethyl)-4-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379348-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenethiol, 2-(butoxymethyl)-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501274611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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